

(1-Methylcyclohexyl)benzene chemical properties and structure

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Compound of Interest

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An In-Depth Technical Guide to **(1-Methylcyclohexyl)benzene**: Properties, Structure, and Synthesis

Abstract

(1-Methylcyclohexyl)benzene is an aromatic hydrocarbon featuring a unique structural motif: a benzene ring attached to a cyclohexyl moiety via a quaternary carbon atom. This arrangement, combining aromatic and aliphatic characteristics, makes it a compound of significant interest in synthetic organic chemistry. Its structure serves as a valuable scaffold and intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.^{[1][2]} This guide provides a comprehensive technical overview of **(1-Methylcyclohexyl)benzene**, detailing its chemical and physical properties, structural features, spectroscopic signature, synthesis methodologies, and core reactivity principles. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the practical application of this knowledge in a laboratory and industrial context.

Molecular Structure and Nomenclature

The foundational identity of **(1-Methylcyclohexyl)benzene** lies in its distinct architecture. It consists of a phenyl group and a methyl group both bonded to the same carbon atom (C1) of a cyclohexane ring. This creates a sterically hindered quaternary center that influences the molecule's overall conformation and reactivity.

- IUPAC Name: **(1-methylcyclohexyl)benzene**^[3]

- CAS Number: 828-45-5; 30346-88-4[3][4]
- Molecular Formula: C₁₃H₁₈[3][4][5]
- Canonical SMILES: CC1(CCCCC1)C2=CC=CC=C2[3][5]
- InChIKey: RATMDIXKNCIQOD-UHFFFAOYSA-N[3]

Caption: 2D structure of **(1-Methylcyclohexyl)benzene**.

Physicochemical Properties

The physical properties of **(1-Methylcyclohexyl)benzene** are characteristic of a non-polar aromatic hydrocarbon of its molecular weight. It is a liquid at standard temperature and pressure with low water solubility.

Property	Value	Source
Molecular Weight	174.28 g/mol	[3][4][5]
Density	0.921 g/cm ³	[4]
Boiling Point	248.6 °C at 760 mmHg	[4]
Flash Point	97 °C	[4]
Refractive Index	1.511	[4]
LogP	3.908 - 5	[3][4][5]

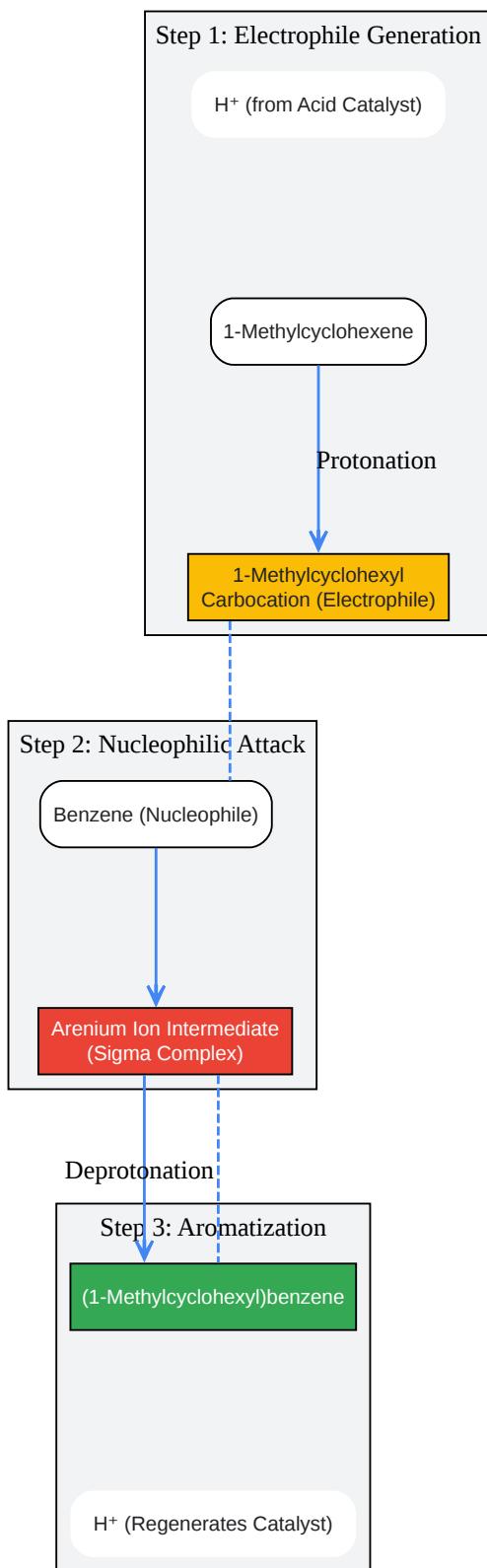
Synthesis and Mechanistic Considerations

The most direct and common method for synthesizing **(1-Methylcyclohexyl)benzene** is through the Friedel-Crafts alkylation of benzene.[6] This electrophilic aromatic substitution reaction provides an efficient pathway to form the carbon-carbon bond between the aromatic ring and the cyclohexyl moiety.

Causality in Synthesis Design: The choice of alkylating agent is critical. Two primary precursors can be considered:

- 1-Methylcyclohexanol: In the presence of a strong protic acid like H_2SO_4 or H_3PO_4 , the alcohol is protonated, and subsequent loss of water generates the stable tertiary 1-methylcyclohexyl carbocation.
- 1-Methylcyclohexene: Protonation of the alkene by a strong acid also yields the same tertiary carbocation.^[7] This is often preferred as it avoids the formation of water, which can interfere with certain Lewis acid catalysts.

The tertiary carbocation ($\text{C}_7\text{H}_{13}^+$) is the key electrophile. Its stability minimizes the risk of rearrangements, a common issue in Friedel-Crafts alkylations with primary or secondary carbocations. Benzene, acting as the nucleophile, then attacks the carbocation to form an arenium ion intermediate. Aromaticity is restored upon deprotonation, yielding the final product.



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Caption: Mechanism of Friedel-Crafts alkylation for synthesis.

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

This protocol is adapted from established procedures for similar alkylations.[\[8\]](#)

Materials:

- Benzene (anhydrous)
- 1-Methylcyclohexene
- Concentrated Sulfuric Acid (98%)
- Sodium Hydroxide solution (5% w/v)
- Saturated Sodium Chloride solution (Brine)
- Anhydrous Magnesium Sulfate
- Ice bath

Procedure:

- Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
- Initial Charge: Charge the flask with benzene (6 eq.) and concentrated sulfuric acid (0.5 eq.). Begin stirring and cool the mixture to 5-10 °C.
 - Scientist's Note: Using an excess of benzene minimizes polysubstitution, where more than one cyclohexyl group is added to the ring. The temperature is kept low to control the exothermic reaction and reduce byproduct formation.
- Substrate Addition: Add 1-methylcyclohexene (1 eq.) dropwise from the dropping funnel over 90 minutes, ensuring the internal temperature does not exceed 10 °C.
- Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

- Work-up - Quenching & Separation: Carefully transfer the reaction mixture to a separatory funnel containing ice-cold water. Separate the organic layer.
 - Trustworthiness Check: The acid catalyst must be thoroughly removed. Wash the organic layer sequentially with cold concentrated sulfuric acid (2x), deionized water (2x), 5% sodium hydroxide solution (2x to neutralize any remaining acid), and finally with brine (1x). Check the pH of the final aqueous wash to ensure it is neutral.
- Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (excess benzene) using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature range for **(1-Methylcyclohexyl)benzene**. The purity of the final product should be confirmed by GC-MS and NMR spectroscopy.

Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.^[2]

Technique	Expected Signature
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: A multiplet in the range of δ 7.1-7.3 ppm, integrating to 5H, corresponding to the monosubstituted benzene ring.- Aliphatic Protons: A series of broad multiplets between δ 1.2-2.2 ppm, integrating to 10H, for the cyclohexyl ring protons.- Methyl Protons: A singlet around δ 1.2-1.3 ppm, integrating to 3H, for the methyl group.[3]
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: Multiple signals between δ 125-150 ppm. The ipso-carbon (attached to the cyclohexyl group) will be a quaternary signal around δ 148-150 ppm.- Quaternary Aliphatic Carbon: A signal around δ 35-40 ppm for the C1 of the cyclohexane ring.- Cyclohexyl CH₂ Carbons: Signals in the range of δ 22-38 ppm.- Methyl Carbon: A signal around δ 25-30 ppm.[3]
IR Spectroscopy	<ul style="list-style-type: none">- Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.- Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹.- Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.- Monosubstituted Benzene Bending: Strong absorptions around 700 cm⁻¹ and 750 cm⁻¹.[3]
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak at m/z = 174.- Key Fragmentation: A prominent peak at m/z = 91 (tropylium ion, [C₇H₇]⁺) is expected from benzylic cleavage. Another significant fragment would be the loss of the phenyl group, resulting in the 1-methylcyclohexyl cation at m/z = 97.

Reactivity and Applications

The chemical behavior of **(1-Methylcyclohexyl)benzene** is dictated by its two main components:

- Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation).[2] The (1-methylcyclohexyl) group is an ortho-, para-directing activator due to hyperconjugation and weak inductive effects. However, the significant steric bulk of the substituent strongly favors substitution at the para position over the ortho positions.
- Aliphatic Ring: The cyclohexane ring is saturated and generally unreactive except under conditions that promote free-radical reactions, such as radical halogenation at the cyclohexyl C-H bonds.

Applications in Drug Development and Fine Chemicals: Cyclohexyl-substituted aromatic compounds are important structural motifs in medicinal chemistry and materials science.[6]

- Pharmaceutical Intermediates: The compound serves as a key building block for synthesizing more complex active pharmaceutical ingredients (APIs).[1][2] The cyclohexyl group can act as a bioisostere for a phenyl ring, helping to fine-tune a drug candidate's lipophilicity, metabolic stability, and receptor binding profile.[6]
- Fine Chemical Synthesis: Its unique structure is utilized in the creation of specialty polymers, liquid crystals, and other high-value organic materials where specific thermal or physical properties are required.[1][6]

Safety and Handling

(1-Methylcyclohexyl)benzene requires careful handling in a laboratory setting.

- Hazards: The compound is combustible.[9] While specific toxicity data is limited, similar aromatic hydrocarbons can be harmful if swallowed or inhaled and may cause skin and eye irritation.[10][11][12] Aspiration into the lungs if swallowed can be a significant hazard.[11]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10] All handling should be performed in a well-ventilated fume hood.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[\[10\]](#)

Conclusion

(1-Methylcyclohexyl)benzene is a structurally significant molecule whose synthesis, properties, and reactivity are well-defined by the principles of organic chemistry. Its efficient synthesis via Friedel-Crafts alkylation and the distinct reactivity of its aromatic and aliphatic components make it a versatile intermediate. For researchers in drug discovery and materials science, a thorough understanding of this compound's technical profile is crucial for its effective application in the development of novel and functional molecules.

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